molecular formula C10H18Cl2N2 B13150393 4-(1-Aminoethyl)-N,N-dimethylaniline 2hcl

4-(1-Aminoethyl)-N,N-dimethylaniline 2hcl

Cat. No.: B13150393
M. Wt: 237.17 g/mol
InChI Key: ISKBUIGUNHZFKY-UHFFFAOYSA-N
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Description

It is structurally related to Y-27632, a well-documented Rho-associated coiled-coil kinase (ROCK) inhibitor, where the compound serves as a key intermediate or derivative . The dihydrochloride form enhances solubility and stability, making it suitable for biochemical applications. Notably, this compound shares structural motifs with other N,N-dimethylaniline derivatives, such as 4-(dimethylamino)benzylamine dihydrochloride (a benzylamine analog) and N,N-dimethyl-p-phenylenediamine dihydrochloride (DMPD·2HCl), but differs in substituent positioning and functional groups .

Properties

IUPAC Name

4-(1-aminoethyl)-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBUIGUNHZFKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Procedure:

  • Formation of Intermediate Solution A:

    • Dissolve 1 mole of p-nitrochlorobenzene in approximately 500 mL of toluene to prepare solution A.
  • Amination Reaction:

    • Dissolve 1.2 moles of dimethylamine hydrochloride in 200 mL of water.
    • Add solution A to this aqueous solution under stirring at 20-25 °C.
    • Slowly add 1.25 moles of 15% aqueous sodium hydroxide dropwise over 30 minutes.
    • Heat the mixture to 35-40 °C and maintain for 90 minutes to complete the substitution reaction.
  • Phase Separation and Catalytic Hydrogenation:

    • Allow the mixture to stand for phase separation.
    • Collect the toluene layer and add an active nickel catalyst.
    • Subject the mixture to hydrogenation reduction to convert the nitro group to an amino group.
  • Filtration and Salt Formation:

    • Filter to remove the catalyst.
    • Pass hydrogen chloride gas through the toluene layer to precipitate the N,N-dimethyl-p-phenylenediamine dihydrochloride.
  • Isolation:

    • Centrifuge the precipitate.
    • Dry to obtain the final product with a purity of approximately 99.6% and a yield of 97.3% based on p-chloronitrobenzene.

Reaction Conditions Summary Table:

Step Conditions Notes
Nucleophilic substitution 20-25 °C, stirring, aqueous NaOH addition 15% NaOH added dropwise
Heating 35-40 °C, 90 minutes Reaction completion
Catalytic hydrogenation Active nickel catalyst, hydrogen gas Reduction of nitro to amino group
Salt formation Passing HCl gas into toluene layer Precipitation of dihydrochloride

This method is patented (CN109970569A) and widely accepted due to its efficiency and high yield.

Alternative Nitrosation-Reduction Method (Historical)

An older industrial method involves:

  • Dissolving dimethylaniline in hydrochloric acid at 0-5 °C.
  • Adding sodium nitrite solution to perform nitrosation.
  • Filtering and washing the product.
  • Dissolving the crude product in hydrochloric acid.
  • Reducing with zinc powder under controlled temperature (~30 °C).
  • Basifying with sodium hydroxide, extracting with diethyl ether.
  • Evaporating ether under reduced pressure.
  • Recrystallizing the product from acetone.

This method is more complex and less efficient compared to the substitution-hydrogenation route and is less commonly used in modern synthesis.

Aspect Nucleophilic Substitution & Hydrogenation Nitrosation-Reduction
Starting Materials p-Nitrochlorobenzene, dimethylamine HCl Dimethylaniline, sodium nitrite
Reaction Complexity Moderate High
Yield ~97% Lower, less reproducible
Purity >99% Variable
Scalability High Limited
Environmental Considerations Uses hydrogen gas, nickel catalyst Uses zinc powder, nitrites
  • The molar ratio of dimethylamine hydrochloride to p-nitrochlorobenzene is critical, optimally between 1.1:1 to 1.2:1, to maximize yield and minimize side reactions.
  • The concentration of solutions affects reaction kinetics; solution A (p-nitrochlorobenzene in toluene) is best at 2-3 mol/L, and dimethylamine hydrochloride aqueous solution at 5-7 mol/L.
  • The two-step addition of sodium hydroxide solution (first equimolar to dimethylamine hydrochloride, then 0.6-0.8 molar ratio) improves reaction control and product quality.
  • The hydrogenation step requires an active nickel catalyst for efficient nitro group reduction.
  • Reaction times of 45-90 minutes for the substitution step ensure completeness without overreaction.
  • The final product is sensitive to moisture and light, requiring proper storage conditions to maintain stability.

The preparation of 4-(1-Aminoethyl)-N,N-dimethylaniline dihydrochloride is best achieved via the nucleophilic substitution of p-nitrochlorobenzene by dimethylamine hydrochloride in a biphasic system, followed by catalytic hydrogenation and acidification to precipitate the dihydrochloride salt. This method offers high yield, purity, and scalability, supported by patent literature and industrial practice. Optimization of reaction parameters such as reagent molar ratios, temperature control, and catalyst activity are key to successful synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: The amino and dimethyl groups can participate in substitution reactions, leading to the formation of various substituted aniline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce simpler amines.

Scientific Research Applications

4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.

    Industry: The compound is used in the manufacture of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes and proteins, affecting cellular processes such as signal transduction and gene expression. The compound’s effects are mediated through its binding to active sites on target molecules, leading to changes in their activity and function.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Primary Applications Source/References
4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl C₁₀H₁₇N₂Cl₂ Benzene, N,N-dimethyl, 1-aminoethyl ROCK inhibition (e.g., Y-27632 intermediate)
N,N-Dimethyl-p-phenylenediamine 2HCl (DMPD) C₈H₁₄N₂Cl₂ Benzene, N,N-dimethyl, para-amino Peroxidase assays, redox chemistry
4-(Dimethylamino)benzylamine dihydrochloride C₉H₁₅N₂Cl₂ Benzene, N,N-dimethyl, benzylamine Organic synthesis intermediate
4-{2,2-Dichloro-1-[(E)-2-(4-methylphenyl)diazen-1-yl]ethenyl}-N,N-dimethylaniline C₁₈H₁₈Cl₂N₄ Benzene, N,N-dimethyl, dichloro-diazenyl Dye chemistry, crystal engineering

Key Observations :

  • Substituent Impact: The 1-aminoethyl group in 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl distinguishes it from DMPD·2HCl (para-amino) and 4-(dimethylamino)benzylamine dihydrochloride (benzylamine). These variations influence electronic properties and binding affinities in biological systems .
  • Pharmacological Activity: While Y-27632 (derived from 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl) inhibits ROCK with high specificity (Ki ~ 140 nM), DMPD·2HCl lacks kinase-inhibitory activity and is instead utilized in peroxidase assays due to its redox-sensitive amino group .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Solubility (Water) LogP (Predicted) Stability Notes
4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl High (salt form) 1.2 Stable under refrigeration; hygroscopic
DMPD·2HCl High -0.5 Light-sensitive; prone to oxidation
4-(Dimethylamino)benzylamine dihydrochloride Moderate 1.8 Stable at RT; incompatible with strong acids

Functional Implications :

  • The dihydrochloride salt form enhances aqueous solubility for all listed compounds, critical for in vitro assays. However, DMPD·2HCl’s lower LogP (-0.5) reflects its polar para-amino group, limiting membrane permeability compared to the more lipophilic 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl (LogP 1.2) .

Research Findings and Limitations

  • Contradictions in Nomenclature: lists "4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline dihydrochloride" as a discontinued product, suggesting fluorination alters bioavailability or toxicity compared to the non-fluorinated parent compound .
  • Synthetic Challenges: Derivatives like 4-(dimethylamino)benzylamine dihydrochloride require stringent purification to avoid by-products, unlike the more straightforward synthesis of DMPD·2HCl .

Biological Activity

4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl, also known as a derivative of N,N-dimethylaniline, has garnered attention in biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H20N2O2
  • Molecular Weight : 220.31 g/mol
  • IUPAC Name : 4-(1-aminoethyl)-N,N-dimethylaniline
  • CAS Number : 16740432

The biological activity of 4-(1-Aminoethyl)-N,N-dimethylaniline 2HCl is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may function as a ligand for specific receptors, influencing cellular signaling pathways and exhibiting potential therapeutic effects.

Key Mechanisms:

  • Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as histone deacetylases (HDACs), which play a critical role in cancer therapy .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of compounds related to 4-(1-Aminoethyl)-N,N-dimethylaniline. For instance, derivatives have been investigated for their ability to inhibit HDACs, leading to increased apoptosis in cancer cells and cell cycle arrest .

CompoundIC50 (nM)Cancer Cell LineEffect
NA95.2A2780Antiproliferative
NA260.7HepG2Induces G2/M arrest

Toxicological Studies

Toxicological assessments have been conducted on N,N-dimethylaniline, a related compound, revealing insights into the safety profile and potential adverse effects associated with similar amine derivatives. For example, two-year studies in rats indicated some evidence of carcinogenic activity at high doses, particularly affecting the spleen and leading to neoplastic changes .

Case Studies

  • Histone Deacetylase Inhibition :
    • A study demonstrated that nitrogen mustard derivatives exhibited selective inhibition of class I HDACs with significant antiproliferative effects on cancer cell lines, suggesting a pathway for therapeutic development .
  • Toxicological Assessment in Rodents :
    • Long-term studies involving N,N-dimethylaniline highlighted its potential carcinogenic effects in male rats, emphasizing the importance of dosage and exposure duration in evaluating safety .

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